Cas no 503315-74-0 ((3-Fluoro-4-nitro-phenyl)-methanol)

(3-Fluoro-4-nitrophenyl)-methanol is a fluorinated nitroaromatic compound with a hydroxymethyl functional group, making it a versatile intermediate in organic synthesis. Its key advantages include its reactivity in nucleophilic substitution and reduction reactions, enabling the preparation of various derivatives for pharmaceutical and agrochemical applications. The presence of both electron-withdrawing (nitro and fluoro) and electron-donating (hydroxymethyl) groups enhances its utility in fine chemical synthesis. The compound exhibits good stability under standard storage conditions and can be further functionalized to yield amines, ethers, or esters. Its well-defined structure ensures consistent performance in research and industrial processes, particularly in the development of bioactive molecules.
(3-Fluoro-4-nitro-phenyl)-methanol structure
503315-74-0 structure
商品名:(3-Fluoro-4-nitro-phenyl)-methanol
CAS番号:503315-74-0
MF:C7H6FNO3
メガワット:171.1258
MDL:MFCD03094236
CID:365208
PubChem ID:2774658

(3-Fluoro-4-nitro-phenyl)-methanol 化学的及び物理的性質

名前と識別子

    • (3-Fluoro-4-nitrophenyl)methanol
    • (3-Fluoro-4-nitro-phenyl)-methanol
    • 3-fluoro-4-nitrobenzyl alcohol
    • Benzenemethanol, 3-fluoro-4-nitro-
    • 3-Fluoro-4-nitro-benzenemethanol
    • 3-Fluoro-4-nitrobenzenemethanol
    • 3-fluoro 4-nitro benzyl alcohol
    • FEMLPDPJKINFGA-UHFFFAOYSA-N
    • (3-fluoro-4-nitro-phenyl)methanol
    • (3-Fluoro-4-nitrophenyl)-methanol
    • SBB088480
    • (3-fluoro-4-nitrophenyl)meth
    • MFCD03094236
    • CS-0043771
    • 3-Fluoro-4-nitrobenzylalcohol99%
    • DTXSID50379157
    • 3-Fluoro-4-nitrobenzyl alcohol 98%
    • FA-0618
    • SY239161
    • SCHEMBL571701
    • EN300-1869454
    • AKOS005072779
    • AKOS015967180
    • J-501210
    • (3-fluoro-4-nitro-phenyl)-methanol, AldrichCPR
    • 503315-74-0
    • 3-Fluoro-4-nitrobenzyl alcohol 99%
    • (3-Fluoro-4-nitrophenyl)methanol, 2-Fluoro-4-(hydroxymethyl)nitrobenzene
    • DB-294271
    • MDL: MFCD03094236
    • インチ: 1S/C7H6FNO3/c8-6-3-5(4-10)1-2-7(6)9(11)12/h1-3,10H,4H2
    • InChIKey: FEMLPDPJKINFGA-UHFFFAOYSA-N
    • ほほえんだ: FC1=C(C([H])=C([H])C(C([H])([H])O[H])=C1[H])[N+](=O)[O-]

計算された属性

  • せいみつぶんしりょう: 171.03300
  • どういたいしつりょう: 171.03317122g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 12
  • 回転可能化学結合数: 1
  • 複雑さ: 171
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1
  • トポロジー分子極性表面積: 66

じっけんとくせい

  • 密度みつど: 1.434
  • PSA: 66.05000
  • LogP: 1.74940

(3-Fluoro-4-nitro-phenyl)-methanol セキュリティ情報

(3-Fluoro-4-nitro-phenyl)-methanol 税関データ

  • 税関コード:2906299090
  • 税関データ:

    中国税関コード:

    2906299090

    概要:

    29062999090他の芳香族アルコール。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:5.5% 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    29062999090他の芳香族アルコール。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:5.5%.General tariff:30.0%

(3-Fluoro-4-nitro-phenyl)-methanol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Key Organics Ltd
FA-0618-1MG
(3-fluoro-4-nitrophenyl)methanol
503315-74-0 >95%
1mg
£37.00 2023-09-08
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1114411-1g
(3-Fluoro-4-nitrophenyl)methanol
503315-74-0 98%
1g
¥151.00 2024-05-11
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
F12920-250mg
(3-Fluoro-4-nitrophenyl)methanol
503315-74-0 95%
250mg
¥43.0 2023-09-07
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
F12920-5g
(3-Fluoro-4-nitrophenyl)methanol
503315-74-0 95%
5g
¥601.0 2023-09-07
SHANG HAI XIAN DING Biotechnology Co., Ltd.
047014-5g
(3-Fluoro-4-nitro-phenyl)-methanol
503315-74-0 >95%
5g
4096.0CNY 2021-07-07
Fluorochem
209549-1g
3-Fluoro-4-nitrophenyl)methanol
503315-74-0 95%
1g
£95.00 2022-02-28
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
F12920-1g
(3-Fluoro-4-nitrophenyl)methanol
503315-74-0 95%
1g
¥121.0 2023-09-07
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
F184816-1g
(3-Fluoro-4-nitro-phenyl)-methanol
503315-74-0 95%
1g
¥627.90 2023-09-02
TRC
F597663-250mg
(3-Fluoro-4-nitro-phenyl)-methanol
503315-74-0
250mg
$81.00 2023-05-18
TRC
F597663-1g
(3-Fluoro-4-nitro-phenyl)-methanol
503315-74-0
1g
$ 135.00 2022-06-02

(3-Fluoro-4-nitro-phenyl)-methanol 合成方法

(3-Fluoro-4-nitro-phenyl)-methanol 関連文献

(3-Fluoro-4-nitro-phenyl)-methanolに関する追加情報

Introduction to (3-Fluoro-4-nitro-phenyl)-methanol (CAS No. 503315-74-0)

(3-Fluoro-4-nitro-phenyl)-methanol (CAS No. 503315-74-0) is a versatile organic compound that has garnered significant attention in the fields of chemical and pharmaceutical research. This compound, characterized by its unique functional groups, offers a wide range of applications in the synthesis of various pharmaceuticals and chemical intermediates. In this article, we will delve into the properties, synthesis, and potential applications of (3-Fluoro-4-nitro-phenyl)-methanol, highlighting recent advancements and research findings.

Chemical Structure and Properties

(3-Fluoro-4-nitro-phenyl)-methanol is a substituted phenylmethanol with a fluoro group at the 3-position and a nitro group at the 4-position on the phenyl ring. The presence of these functional groups imparts distinct chemical properties to the molecule. The fluoro group enhances the lipophilicity and metabolic stability of the compound, while the nitro group introduces electron-withdrawing effects, influencing its reactivity and stability.

The compound is a white to off-white solid with a melting point of approximately 115°C. It is soluble in common organic solvents such as ethanol, methanol, and dichloromethane but has limited solubility in water. These solubility characteristics make it suitable for various synthetic transformations and purification processes.

Synthesis of (3-Fluoro-4-nitro-phenyl)-methanol

The synthesis of (3-Fluoro-4-nitro-phenyl)-methanol can be achieved through several routes, each with its own advantages and limitations. One common method involves the nitration of 3-fluorobenzyl alcohol followed by selective protection or deprotection steps to achieve the desired product. Another approach involves the reduction of 3-fluoro-4-nitrobenzaldehyde to form the corresponding alcohol using reducing agents such as sodium borohydride or hydrogen gas over a palladium catalyst.

Recent advancements in green chemistry have led to the development of more environmentally friendly synthetic methods. For example, microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields while minimizing waste generation. Additionally, the use of catalytic systems that are recyclable and reusable has gained traction in the synthesis of complex organic molecules like (3-Fluoro-4-nitro-phenyl)-methanol.

Applications in Pharmaceutical Research

(3-Fluoro-4-nitro-phenyl)-methanol has found applications in various areas of pharmaceutical research, particularly in the development of new drugs and therapeutic agents. The unique combination of functional groups in this compound makes it an attractive starting material for the synthesis of bioactive molecules.

In one notable study, researchers utilized (3-Fluoro-4-nitro-phenyl)-methanol as a key intermediate in the synthesis of novel antiviral agents. The fluoro group was found to enhance the binding affinity of these compounds to viral targets, leading to improved antiviral activity. Similarly, another study explored the use of this compound in the development of anti-inflammatory drugs, where its nitro group played a crucial role in modulating inflammatory responses.

Beyond drug discovery, (3-Fluoro-4-nitro-phenyl)-methanol has also been investigated for its potential as a fluorescent probe for cellular imaging. The fluorophore-like properties imparted by the fluoro group make it suitable for labeling biomolecules and tracking their behavior within living cells.

Current Research Trends

The ongoing research on (3-Fluoro-4-nitro-phenyl)-methanol continues to expand its potential applications. One area of active investigation is its use in materials science, particularly in the development of functional polymers and coatings. The unique electronic properties of this compound make it an excellent candidate for creating materials with enhanced optical and electronic properties.

In addition, there is growing interest in exploring the environmental fate and biodegradability of compounds like (3-Fluoro-4-nitro-phenyl)-methanol. Studies are underway to understand how these compounds interact with environmental matrices and their potential impact on ecosystems. This research is crucial for ensuring that new materials and chemicals are developed sustainably and responsibly.

Conclusion

(3-Fluoro-4-nitro-phenyl)-methanol (CAS No. 503315-74-0) is a multifaceted organic compound with a wide range of applications in chemical and pharmaceutical research. Its unique chemical structure provides a foundation for developing novel drugs, therapeutic agents, and functional materials. As research continues to advance, it is likely that new applications for this compound will emerge, further solidifying its importance in various scientific disciplines.

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